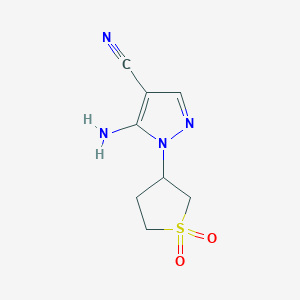

5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile

Descripción

5-Amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile (CAS: 196951-16-3) is a pyrazole derivative featuring a tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) substituent at the N1 position, an amino group at C5, and a nitrile group at C4 (Figure 1). This compound is part of a broader class of 5-amino-pyrazole-4-carbonitriles, which are versatile intermediates in medicinal chemistry and materials science due to their reactivity and ability to form fused heterocycles .

Propiedades

IUPAC Name |

5-amino-1-(1,1-dioxothiolan-3-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2S/c9-3-6-4-11-12(8(6)10)7-1-2-15(13,14)5-7/h4,7H,1-2,5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIRZDPVDSPRLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate linear compounds. For instance, the reaction of aromatic aldehydes, malononitrile, and phenylhydrazine in the presence of a catalyst can yield the desired pyrazole derivative . The reaction conditions often involve the use of green solvents like water and ethanol at room temperature, making the process environmentally friendly .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts such as alumina-silica-supported MnO2 have been employed to facilitate the reaction .

Análisis De Reacciones Químicas

Cyclocondensation Reactions

The amino and nitrile groups facilitate cyclization reactions to form fused heterocyclic systems. For example:

Reaction with Semicarbazide Hydrochloride

Under ethanol reflux with triethylamine (TEA), this compound reacts with semicarbazide hydrochloride to yield pyrazolo[3,4-d]pyrimidin-5-yl urea derivatives :

text5-Amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile + Semicarbazide HCl → (4-Imino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-yl)urea

Conditions : Ethanol, TEA, 25–30°C, 12 hours.

Yield : 78–82% .

Nitrile Group Transformations

The nitrile moiety participates in nucleophilic additions and cycloadditions:

Mechanochemical Three-Component Reactions

In ball-milling conditions with Fe₃O₄@SiO₂@Tannic acid catalyst, the nitrile group undergoes tandem reactions with aldehydes and hydrazines to form azo-linked pyrazole derivatives :

textRCHO + R'-NHNH₂ + 5-Amino-pyrazole-4-carbonitrile → Azo-linked 5-amino-pyrazole-4-carbonitrile

Conditions : 20–25 Hz ball milling, RT, 15–40 minutes.

Catalyst Efficiency : >90% yield over 6 cycles .

Reaction with Chloroacetyl Chloride

The nitrile group reacts with chloroacetyl chloride to form thieno[2,3-b]pyridine derivatives via Thorpe–Ziegler cyclization :

text5-Amino-pyrazole-4-carbonitrile + ClCH₂COCl → Thieno[2,3-b]pyridine

Amino Group Reactivity

The primary amino group undergoes electrophilic substitutions and condensations:

Imino-Ether Formation

Heating with triethyl orthoformate in acetic anhydride produces imino-ether intermediates :

text5-Amino-pyrazole-4-carbonitrile + HC(OEt)₃ → (E)-Ethyl N-(5-cyano-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-4-yl)formimidate

Conditions : 130°C, 6 hours.

Yield : 75% .

Schiff Base Formation

Reacts with aromatic aldehydes (e.g., 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde) to form azomethine derivatives under mechanochemical conditions .

Sulfone-Modified Tetrahydrothiophene Ring Reactivity

The 1,1-dioxidotetrahydrothiophen-3-yl group influences electronic properties and participates in ring-opening reactions:

Nucleophilic Substitution

The sulfone group activates adjacent positions for nucleophilic attack. For example, reaction with thiols generates sulfonamide derivatives:

text1-(1,1-Dioxidotetrahydrothiophen-3-yl)-pyrazole + R-SH → Sulfonamide-linked pyrazole

Conditions : NaOH, ethanol, 60°C.

Aplicaciones Científicas De Investigación

Biological Activities

G Protein-Gated Inwardly Rectifying Potassium Channels (GIRK) Activation

One of the primary applications of this compound is its role as an activator of GIRK channels. Recent studies have shown that derivatives of 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile exhibit potent activation of GIRK1/2 channels. These channels are critical in regulating neuronal excitability and have implications in treating neurological disorders. The compound's structural features contribute to its metabolic stability and potency, making it a candidate for further development in therapeutic contexts related to cardiac and neurological functions .

Anti-inflammatory Properties

Research has indicated that compounds derived from 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile possess anti-inflammatory properties. For instance, novel azo-linked derivatives synthesized through mechanochemical methods have shown significant anti-inflammatory effects. This suggests potential applications in the treatment of inflammatory diseases, where modulation of inflammatory pathways is crucial .

Case Studies

Case Study 1: GIRK Channel Activators

In a study focusing on the discovery of novel GIRK channel activators, a series of compounds based on the structure of 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile were evaluated for their pharmacokinetic properties. The results indicated that certain derivatives exhibited nanomolar potency and improved metabolic stability compared to traditional urea-based activators. These findings highlight the compound’s potential in developing new treatments for conditions like epilepsy and cardiac arrhythmias .

Case Study 2: Anti-inflammatory Agents

A recent investigation synthesized several new derivatives from 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile that demonstrated promising anti-inflammatory activity in vitro. The study utilized a three-component reaction involving malononitrile and various hydrazines under mechanochemical conditions. The resulting compounds were characterized using NMR and FTIR spectroscopy, confirming their structures and paving the way for further biological evaluation .

Mecanismo De Acción

The mechanism of action of 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like p38MAPK, which play a crucial role in inflammatory responses . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Pyrazole-4-carbonitrile derivatives vary significantly based on substituents at N1 and C3. Key analogs and their properties are summarized below:

Table 1: Comparative Data for Selected Pyrazole-4-carbonitriles

Key Observations :

- Thermal Stability : Nitro-substituted analogs (e.g., 2,4-dinitrophenyl in ) exhibit higher melting points (228–229°C), likely due to strong intermolecular interactions from nitro groups.

- Spectral Trends: The nitrile (CN) IR stretch appears consistently at ~2200–2300 cm⁻¹ across analogs . Amino (NH₂) stretches vary slightly (3237–3267 cm⁻¹) depending on substituent electronic effects.

Structural and Crystallographic Insights

The crystal structure of 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile reveals a hydrogen-bonded network (N–H⋯N) that stabilizes the lattice.

Actividad Biológica

5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound's chemical structure includes a pyrazole ring substituted with an amino group and a dioxidotetrahydrothiophen moiety. The synthesis of this compound typically involves multi-step reactions that yield high purity and specific derivatives suitable for biological testing. For instance, various synthetic routes have been explored to optimize yields and selectivity for related pyrazole derivatives .

5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile has been studied for its role as a GIRK channel activator . GIRK (G protein-gated inwardly rectifying potassium) channels are critical in regulating neuronal excitability and neurotransmitter release. The compound has demonstrated nanomolar potency in activating GIRK1/2 channels, showing improved metabolic stability compared to traditional urea-based activators .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Neurological Disorders : Due to its action on GIRK channels, it may be beneficial in treating conditions like epilepsy or anxiety disorders.

- Anti-inflammatory Properties : Pyrazole derivatives have been associated with anti-inflammatory effects, indicating potential use in inflammatory diseases .

- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties, which could be explored further for therapeutic development.

Case Studies and Experimental Data

A series of studies have characterized the biological profile of 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile:

Q & A

Q. Basic

- 1H/13C NMR :

- IR spectroscopy :

- Strong CN stretch at ~2228–2296 cm⁻¹ .

- NH2 stretches at ~3237–3287 cm⁻¹ .

- Mass spectrometry :

How do intramolecular interactions, such as hydrogen bonding, influence the crystal packing and stability of this compound?

Advanced

X-ray crystallography reveals:

- Intramolecular N–H⋯O bonds : Between amino groups and sulfone oxygen atoms, stabilizing the folded conformation (dihedral angle ~74° between aromatic rings) .

- Intermolecular C–H⋯O/N–H⋯N bonds : Critical for crystal lattice stability, as seen in analogous pyrazole derivatives .

Methodological note : Use single-crystal X-ray diffraction with refinement parameters (e.g., riding H-atoms, Uiso(H) = 1.2Ueq(C)) to resolve packing motifs .

What computational methods are suitable for predicting the pharmacological activity of this pyrazole derivative, and how can molecular docking studies be designed?

Q. Advanced

- Density Functional Theory (DFT) : Calculate vibrational frequencies and electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .

- Molecular docking :

What are the challenges in purifying this compound, and what chromatographic techniques are most effective?

Q. Basic

- Challenges : Polar functional groups (e.g., NH2, CN) cause tailing in silica-based columns.

- Solutions :

- Alternative methods : Recrystallization from ethanol:acetone (1:1) yields high-purity crystals .

How can researchers analyze conflicting spectral data when characterizing novel pyrazole derivatives?

Q. Advanced

- Case example : Discrepancies in IR CN stretches (e.g., 2296 vs. 2228 cm⁻¹) may arise from electron-withdrawing substituents (e.g., nitro groups) .

- Resolution strategies :

What strategies can be used to modify the tetrahydrothiophene dioxide moiety to enhance biological activity, and what synthetic considerations are involved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.